molecular formula C27H36O2 B1293923 2,2'-Methylenebis(6-cyclohexyl-p-cresol) CAS No. 4066-02-8

2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Cat. No. B1293923
Key on ui cas rn: 4066-02-8
M. Wt: 392.6 g/mol
InChI Key: AKNMPWVTPUHKCG-UHFFFAOYSA-N
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Patent
US05320765

Procedure details

2,2'-methylenebis (6-tert-butyl-4-ethylphenol); 2,2'-methylenebis [4-methyl-6-(α-methylcyclohexyl) -phenol]; 2,2'-methylenebis (4-methyl-6-cyclohexylphenol); 2,2'-methylenebis (6-nonyl-4-methylphenol); 2,2'-methylenebis (4,6-di-tert-butylphenol); 2,2'-ethylidenebis (4,6-di-tert-butylphenol); 2,2'-ethylidenebis (6-tert-butyl-4-isobutylphenol); 2,2'-methylenebis [6-(α-methylbenzyl)-4-nonylphenol]; 2,2'-methylenebis [6- (2, α-dimethylbenzyl)-4-nonyl-phenol]; 4,4'-methylenebis (2,6-di-tert-butylphenol); 4,4'-methylenebis (6-tert-butyl-2-methylphenol); 1,1-bis (5-tert-butyl-4-hydroxy-2-methylphenyl) butane; 2,6-di (3-tert-butyl-5-methyl-2-hydroxybenzyl) -4-methylphenol; 1,1,3-tris (5-tert-butyl-4-hydroxy-2-methylphenyl)-3-n-dodecylmercapobutane; ethylene glycol bis [3,3-bis (3'-tert-butyl-4'-hydroxylphenyl) butyrate]; di(3-tert-butyl-4-hydroxy-5-methylphenyl) dicyclopentadiene; di[2-(3'-tert-butyl-2'-hydroxy-5'-methylbenzyl)-6-tertbutyl -4-methyl pheny] terephthalate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ethylene glycol bis [3,3-bis (3'-tert-butyl-4'-hydroxylphenyl) butyrate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
di(3-tert-butyl-4-hydroxy-5-methylphenyl) dicyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
di[2-(3'-tert-butyl-2'-hydroxy-5'-methylbenzyl)-6-tertbutyl -4-methyl pheny] terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
2,2'-methylenebis [4-methyl-6-(α-methylcyclohexyl) -phenol]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
2,2'-ethylidenebis (6-tert-butyl-4-isobutylphenol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
2,2'-methylenebis [6-(α-methylbenzyl)-4-nonylphenol]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
2,2'-methylenebis [6- (2, α-dimethylbenzyl)-4-nonyl-phenol]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
[CH2:1]([C:15]1[CH:20]=[C:19]([CH2:21]C)[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:16]=1[OH:27])[C:2]1[CH:7]=[C:6]([CH2:8]C)[CH:5]=[C:4]([C:10]([CH3:13])([CH3:12])[CH3:11])[C:3]=1[OH:14].C(C1C=C(C)C=C(C2CCCCC2)C=1O)C1C=C(C)C=C(C2CCCCC2)C=1O.C(C1C=C(C)C=C(CCCCCCCCC)C=1O)C1C=C(C)C=C(CCCCCCCCC)C=1O.C(C1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1O)C1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1O.C(C1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1O)(C1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1O)C.C(C1C=C(CC(C)C)C=C(C(C)(C)C)C=1O)(C1C=C(CC(C)C)C=C(C(C)(C)C)C=1O)C.C(C1C=C(CCCCCCCCC)C=C(C(C)C2C=CC=CC=2)C=1O)C1C=C(CCCCCCCCC)C=C(C(C)C2C=CC=CC=2)C=1O.C(C1C=C(CCCCCCCCC)C=C(C(C)C2C=CC=CC=2C)C=1O)C1C=C(CCCCCCCCC)C=C(C(C)C2C=CC=CC=2C)C=1O.C(C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C=C(C(C)(C)C)C(O)=C(C)C=1)C1C=C(C(C)(C)C)C(O)=C(C)C=1.C(C1C(O)=CC(C)=C(C(C2C=C(C(C)(C)C)C(O)=CC=2C)CCC)C=1)(C)(C)C.C(C1C(O)=C(C=C(C)C=1)CC1C=C(C)C=C(CC2C=C(C)C=C(C(C)(C)C)C=2O)C=1O)(C)(C)C>>[CH2:1]([C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([C:10]([CH3:13])([CH3:12])[CH3:11])[C:3]=1[OH:14])[C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:16]=1[OH:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(=C(C(=C1)C(C)(C)C)O)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)C(CCC)C1=C(C=C(C(=C1)C(C)(C)C)O)C)C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(CC2=C(C(=CC(=C2)C)CC2=C(C(=CC(=C2)C)C(C)(C)C)O)O)C=C(C1)C)O
Step Six
Name
ethylene glycol bis [3,3-bis (3'-tert-butyl-4'-hydroxylphenyl) butyrate]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
di(3-tert-butyl-4-hydroxy-5-methylphenyl) dicyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
di[2-(3'-tert-butyl-2'-hydroxy-5'-methylbenzyl)-6-tertbutyl -4-methyl pheny] terephthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
2,2'-methylenebis [4-methyl-6-(α-methylcyclohexyl) -phenol]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)C)C1CCCCC1)O)C1=C(C(=CC(=C1)C)C1CCCCC1)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)C)CCCCCCCCC)O)C1=C(C(=CC(=C1)C)CCCCCCCCC)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Step Fourteen
Name
2,2'-ethylidenebis (6-tert-butyl-4-isobutylphenol)
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C1=C(C(=CC(=C1)CC(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)CC(C)C)C(C)(C)C)O
Step Fifteen
Name
2,2'-methylenebis [6-(α-methylbenzyl)-4-nonylphenol]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)CCCCCCCCC)C(C1=CC=CC=C1)C)O)C1=C(C(=CC(=C1)CCCCCCCCC)C(C1=CC=CC=C1)C)O
Step 16
Name
2,2'-methylenebis [6- (2, α-dimethylbenzyl)-4-nonyl-phenol]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)CCCCCCCCC)C(C1=C(C=CC=C1)C)C)O)C1=C(C(=CC(=C1)CCCCCCCCC)C(C1=C(C=CC=C1)C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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